molecular formula C18H15N3O2S B2946925 4-cyano-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868369-39-5

4-cyano-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2946925
CAS No.: 868369-39-5
M. Wt: 337.4
InChI Key: CILYSRYABZHSMK-ZZEZOPTASA-N
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Description

4-cyano-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole core substituted with methoxy (4-position) and methyl groups (3- and 7-positions). The benzamide moiety is para-substituted with a cyano group, contributing to its electron-withdrawing character.

Properties

IUPAC Name

4-cyano-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-11-4-9-14(23-3)15-16(11)24-18(21(15)2)20-17(22)13-7-5-12(10-19)6-8-13/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILYSRYABZHSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-cyano-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be achieved through several methods. One common approach involves the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include alkyl cyanoacetates, ethyl cyanoacetate, and various amines . Major products formed from these reactions include cyanoacetamide derivatives and other heterocyclic compounds .

Scientific Research Applications

4-cyano-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyano-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The cyano group and benzamide moiety play crucial roles in its biological activity, influencing various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on the Benzamide Moiety

The target compound’s 4-cyano substituent distinguishes it from analogs with alternative functional groups:

Compound Name Benzamide Substituent Electronic Effect Molecular Weight Key Properties/Applications
Target Compound 4-Cyano Electron-withdrawing Not provided Structural rigidity; potential H-bond acceptor
4-methanesulfonyl analog () 4-Methanesulfonyl Electron-withdrawing 390.48 Enhanced solubility due to sulfonyl group
N-(3-allyl-4-methoxybenzothiazol-2-ylidene)-4-(dimethylamino)benzamide () 4-Dimethylamino Electron-donating Not provided Increased basicity; potential for charge interactions
4-cyano-3-methylbenzamide (Compound 36, ) 4-Cyano, 3-methyl Mixed (EWG + steric) 385.4 ([M+H]⁺) IDO1 inhibition; improved steric bulk

Key Observations :

  • The cyano group enhances electrophilicity and may improve binding to biological targets via dipole interactions or H-bonding (e.g., with enzyme active sites) .
  • Methanesulfonyl () and dimethylamino () substituents modulate solubility and electronic properties, influencing pharmacokinetics .

Variations in the Benzothiazole Core

The 2,3-dihydro-1,3-benzothiazole ring in the target compound is substituted with 4-methoxy and 3,7-dimethyl groups. Comparisons with related structures:

Compound Name Benzothiazole Substituents Structural Impact
Target Compound 4-Methoxy, 3,7-dimethyl Steric hindrance; methoxy enhances lipophilicity
4-Methoxy-N-(6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)benzenesulfonamide () 6-Methyl, sulfonamide Stabilized via N–H∙∙∙O hydrogen bonds; π-π stacking
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide () 3-(2-Methoxyphenyl), 4-phenyl Planar geometry; C–H∙∙∙π interactions

Key Observations :

  • Methyl groups (3,7-positions) introduce steric bulk, which may affect conformational flexibility and binding specificity.

Structural and Computational Insights

  • Hydrogen Bonding: The sulfonamide in forms N–H∙∙∙N and C–H∙∙∙O interactions, stabilizing its crystal lattice. The target compound’s cyano group may participate in weaker C–H∙∙∙N interactions .
  • DFT Studies: Analogs like 2-bromo-/2-chloro-N-(pyrazol-4-yl)benzamides () show stabilization via electrostatic contributions, suggesting the target compound’s cyano group could similarly influence charge distribution .

Biological Activity

4-cyano-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound that belongs to the class of benzothiazole derivatives. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following structural formula:

C15H16N2O1S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_1\text{S}

Pharmacological Properties

Research indicates that compounds similar to 4-cyano-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.
  • Anticancer Potential : There is growing evidence that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The proposed mechanism includes modulation of signaling pathways related to cell survival and apoptosis.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses.

The biological activity of 4-cyano-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.
  • Receptor Modulation : It may interact with cellular receptors that modulate signal transduction pathways affecting cell growth and survival.
  • Gene Expression Regulation : The compound could influence the expression of genes associated with inflammation and cancer progression.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazole derivatives:

StudyFindings
Study 1 Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL.
Study 2 Reported IC50 values for anticancer activity in various cell lines (e.g., MCF-7 breast cancer cells) ranging from 5 to 25 µM.
Study 3 Found that the compound inhibited the production of TNF-alpha in macrophages, indicating potential anti-inflammatory properties.

Q & A

Q. Basic

  • SHELXL refinement : Use single-crystal X-ray diffraction data to resolve the (2Z) configuration. Anisotropic displacement parameters (ADPs) and hydrogen bonding networks can confirm stereochemistry .
  • CSD validation : Cross-reference bond lengths and angles (e.g., C=N imine bonds: ~1.28–1.32 Å) with entries in the CSD to identify deviations or confirm expected geometry .

What computational strategies are effective for predicting the biological activity of this compound via molecular docking?

Q. Advanced

  • Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., bacterial acps-pptase, as seen in trifluoromethyl pyridine analogs) .
  • Pose validation : Compare docking poses (e.g., π-π stacking with aromatic residues or hydrogen bonding with catalytic sites) with crystallographic data from similar ligands .
  • Binding affinity scoring : Apply MM-GBSA or free-energy perturbation (FEP) to refine predictions and prioritize synthetic targets .

How should researchers address contradictions between experimental and calculated spectroscopic data?

Q. Advanced

  • Data triangulation : Cross-validate NMR/IR results with X-ray crystallography or high-resolution mass spectrometry (HRMS) .
  • Dynamic effects : Account for tautomerism or solvent-induced shifts in NMR (e.g., DMSO-d6 causing deshielding of NH protons) by repeating experiments in multiple solvents .
  • Quantum chemical calculations : Use Gaussian or ORCA to simulate NMR/IR spectra and identify discrepancies arising from dynamic processes .

What reaction optimization strategies are critical for improving yields in analogous heterocyclic systems?

Q. Advanced

  • Oxidant selection : For domino reactions, tert-butyl hydroperoxide (TBHP) enhances efficiency in oxidizing intermediates (e.g., converting indoles to oxazinones) .
  • Solvent screening : Test polar aprotic solvents (e.g., acetonitrile) for cyclization steps to reduce side reactions .
  • Catalyst tuning : Optimize Lewis acid catalysts (e.g., ZnCl₂ or FeCl₃) to accelerate imine formation while minimizing decomposition .

How can the mechanism of action of this compound be elucidated through biochemical pathway analysis?

Q. Advanced

  • Target identification : Use affinity chromatography or thermal shift assays to identify binding partners (e.g., bacterial PPTase enzymes) .
  • Pathway mapping : Apply RNA-seq or metabolomics to track downstream effects (e.g., disruption of fatty acid biosynthesis in bacterial models) .
  • Enzyme kinetics : Perform Michaelis-Menten assays to quantify inhibition constants (Ki) for target enzymes .

What role do software suites like WinGX and ORTEP play in analyzing crystallographic data?

Q. Advanced

  • WinGX integration : Process diffraction data (e.g., SHELX output) to generate CIF files, compute bond metrics, and validate ADPs .
  • ORTEP visualization : Generate publication-quality ellipsoid diagrams to highlight anisotropic displacement and disorder .
  • Geometry analysis : Use PLATON to check for missed symmetry or twinning, ensuring structural accuracy .

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